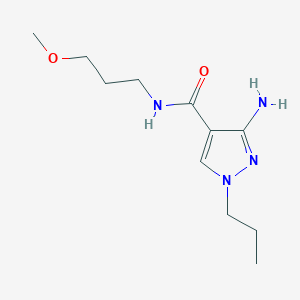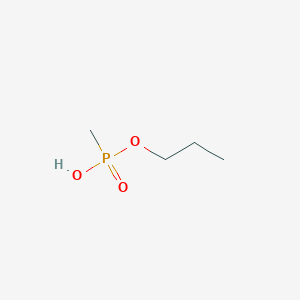![molecular formula C12H17F2N5 B11744342 {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11744342.png)
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine is a pyrazole derivative known for its unique chemical structure and potential applications in various scientific fields. Pyrazole derivatives are widely studied due to their diverse pharmacological activities and their role as building blocks in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine with 1,5-dimethyl-1H-pyrazol-4-ylmethyl chloride under basic conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with various substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole derivatives, and various substituted pyrazole compounds, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine
The compound has shown promise in biological and medicinal research due to its potential pharmacological activities. Pyrazole derivatives are known for their anti-inflammatory, antimalarial, and antileishmanial properties, making this compound a candidate for drug development and therapeutic applications .
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine: A precursor in the synthesis of the target compound, known for its reactivity and potential pharmacological activities.
1,5-Dimethyl-1H-pyrazol-4-ylmethyl chloride: Another precursor, used in the synthesis of various pyrazole derivatives.
3(5)-Aminopyrazoles: Known for their use in the synthesis of condensed heterocyclic systems and their diverse biological activities.
Uniqueness
The uniqueness of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine lies in its dual pyrazole structure, which provides a versatile platform for further functionalization and exploration of its pharmacological potential. Its combination of difluoroethyl and dimethylpyrazole groups offers distinct chemical properties that differentiate it from other pyrazole derivatives.
Propiedades
Fórmula molecular |
C12H17F2N5 |
|---|---|
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
1-[1-(2,2-difluoroethyl)pyrazol-4-yl]-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C12H17F2N5/c1-9-11(6-16-18(9)2)5-15-3-10-4-17-19(7-10)8-12(13)14/h4,6-7,12,15H,3,5,8H2,1-2H3 |
Clave InChI |
LTCMEWPUGIZVBR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NN1C)CNCC2=CN(N=C2)CC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11744262.png)
![[(4-Nitrophenyl)methoxy][1-(pyridin-2-YL)ethylidene]amine](/img/structure/B11744265.png)
![(1aS,6aR)-3,5-dichloro-1aH,6H,6aH-indeno[1,2-b]oxirene](/img/structure/B11744268.png)
![(2S)-2-[(4,5-dihydro-1H-imidazol-2-yl)amino]propanoic acid hydrochloride](/img/structure/B11744271.png)


![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11744284.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744292.png)

amine](/img/structure/B11744321.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11744323.png)
![1-(butan-2-yl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11744327.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3-fluorophenyl)methyl]amine](/img/structure/B11744330.png)
